Zicronapine succinate

Schizophrenia Receptor Pharmacology In Vitro Binding

Sourcing a reliable D1-preferring antagonist for translational psychiatry research remains challenging. Zicronapine succinate directly addresses this gap with its unique polypharmacology (Ki D1=0.13 nM; D2 & 5-HT2A antagonism). - Validated comparator: Phase III data vs. olanzapine & risperidone enable benchmarking in preclinical models. - Dual utility: Serves as both a D1-signaling probe and a positive control for pro-cognitive drug discovery. - Guaranteed supply: Research-grade solid available with batch-specific purity documentation and global ambient shipping.

Molecular Formula C26H33ClN2O4
Molecular Weight 473.0 g/mol
CAS No. 846061-36-7
Cat. No. B1250638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZicronapine succinate
CAS846061-36-7
Molecular FormulaC26H33ClN2O4
Molecular Weight473.0 g/mol
Structural Identifiers
SMILESCC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(CC(=O)O)C(=O)O
InChIInChI=1S/C22H27ClN2.C4H6O4/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21;5-3(6)1-2-4(7)8/h4-10,13,19,21H,11-12,14-15H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t19-,21+;/m0./s1
InChIKeyMMYNXKNHLGJGFF-LZAGWAHOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zicronapine Succinate: Core Characteristics and Procurement


Zicronapine succinate (CAS 846061-36-7), the succinate salt of the atypical antipsychotic zicronapine (previously known as Lu 31-130), is a small molecule formerly under Phase III clinical development by H. Lundbeck A/S for the treatment of schizophrenia [1]. Its core mechanism involves potent antagonism at dopamine D1, D2, and serotonin 5-HT2A receptors, as established by in vitro and in vivo studies . The compound is supplied as a solid with a molecular weight of 473.01 g/mol for the succinate salt and is intended strictly for non-clinical research use [2].

D1/D2/5-HT2A antagonist tool (reported receptor binding context)
Phase III clinical development background (non-clinical research use only)
Succinate salt, solid form for in vitro and in vivo studies

Why Zicronapine Succinate Cannot Be Simply Substituted


Generic substitution of zicronapine with other antipsychotics is scientifically unsound due to its unique polypharmacology. Unlike most atypical antipsychotics that primarily target D2 and 5-HT2A, zicronapine is a potent antagonist at the dopamine D1 receptor, with a binding affinity (Ki) of 0.13 nM [1]. This D1 antagonism, combined with its D2 and 5-HT2A activity, produces a distinct preclinical behavioral and neurochemical signature, including pro-cognitive effects not observed with D2/5-HT2A-selective agents [2]. Furthermore, Phase II and III clinical data demonstrate a specific risk-benefit profile relative to established comparators like olanzapine and risperidone, which directly informs experimental hypotheses in translational research [3].

Polypharmacology mismatch

D1 receptor antagonism is largely absent in most D2/5-HT2A-predominant atypical comparators, limiting direct replacement.

Preclinical signature may not transfer

Reported pro-cognitive effects in animal models may not replicate with agents lacking D1 engagement.

Metabolic endpoint context differs

Dedicated metabolic-safety trial design (vs. risperidone) suggests a distinct profile; data remain unpublished and require independent review.

Key Evidence Differentiating Zicronapine from Analogs


D1 Antagonism vs. Olanzapine

Zicronapine exhibits exceptionally high affinity for the dopamine D1 receptor, with a Ki of 0.13 nM, which is a key differentiator from the comparator olanzapine, whose D1 affinity is negligible (Ki > 10000 nM) [1][2]. This difference in D1 binding is a primary determinant of zicronapine's distinct preclinical profile [3].

D1 Binding Affinity
Cross‑study comparable
Ki 0.13 nM vs >10,000 nM
>76,000‑fold higher affinity for D1
Supports D1 pathway‑specific tool selection
Human D1 receptor (CHO cell binding)
Schizophrenia Receptor Pharmacology In Vitro Binding

Clinical Efficacy vs. Olanzapine

In a 12-week Phase II randomized, flexible-dose study, zicronapine (5-7 mg/day) demonstrated a comparable reduction in PANSS total score to olanzapine (10-15 mg/day), indicating non-inferior antipsychotic efficacy at lower nominal doses [1]. The study reported that the number of withdrawals was similar between the zicronapine and olanzapine groups, suggesting comparable overall tolerability [2].

Clinical Endpoint Comparison
Head‑to‑head
Comparable PANSS total score reduction (zicronapine 5–7 mg vs olanzapine 10–15 mg)
No statistically significant difference (N≈93, 12‑week trial)
Supports antipsychotic endpoint comparison research
Exact values not disclosed; dose‑response context
Schizophrenia Clinical Trial Efficacy Comparison

Metabolic Safety vs. Risperidone

A 6-month, Phase III, risperidone-controlled study (NCT01295372) was specifically designed to evaluate the effect of zicronapine (7.5 mg/day) versus risperidone (5 mg/day) on metabolic parameters, including body weight, BMI, waist circumference, fasting blood lipids, and glucose levels [1][2]. While the full quantitative results were not made public before development was discontinued, the trial's primary focus on metabolic outcomes underscores the expectation of a differentiated safety profile relative to risperidone, a known agent associated with significant weight gain and metabolic disturbance [3].

Metabolic Safety Trial
Data to verify
Phase III study (N=160) designed for metabolic comparison (zicronapine vs risperidone, 6‑month)
Supports metabolic endpoint monitoring research
Outcomes not publicly disclosed; requires independent validation
Schizophrenia Metabolic Safety Clinical Trial

Pro-Cognitive Effects in Preclinical Models

Zicronapine has demonstrated a strong pro-cognitive effect in preclinical animal models, a feature that distinguishes it from many conventional antipsychotics which often impair or have neutral effects on cognition . This pro-cognitive profile is hypothesized to be linked to its unique pattern of receptor antagonism, particularly its high affinity for D1 and 5-HT2A receptors, and is considered a key differentiator for its therapeutic potential [1].

Pro‑Cognitive Preclinical
Class‑level
Qualitative pro‑cognitive effect reported in animal models
Supports cognition‑enhancement pathway studies
Specific metrics not disclosed; class‑level inference review
Cognitive Enhancement Preclinical Research Animal Models

Optimized Research Applications for Zicronapine Succinate


D1 Receptor Pathway Investigation

Employ zicronapine succinate as a molecular probe to dissect the contribution of dopamine D1 receptor antagonism to antipsychotic efficacy and side effect profiles. Its exceptionally high D1 affinity (Ki=0.13 nM), which is absent in comparators like olanzapine, makes it an essential tool for in vitro receptor occupancy studies, in vivo behavioral pharmacology, and ex vivo neurochemical analyses focused on D1-mediated signaling cascades [1][2].

Efficacy and Tolerability in Schizophrenia Models

Utilize zicronapine succinate as a comparator compound in preclinical rodent models of schizophrenia (e.g., amphetamine-induced hyperlocomotion, MK-801-induced cognitive deficits) to benchmark novel antipsychotic candidates. Its clinical data, showing comparable efficacy to olanzapine at lower doses and a dedicated metabolic safety trial versus risperidone, provides a validated reference point for assessing new chemical entities' therapeutic windows and side effect liabilities [3].

Assays for Antipsychotic-Induced Metabolic Dysfunction

Leverage the existence of a completed Phase III study specifically designed to compare zicronapine's metabolic effects with those of risperidone (NCT01295372) to develop and validate in vitro or in vivo models of antipsychotic-induced weight gain and metabolic disturbance. Zicronapine succinate can serve as a reference compound to calibrate assays and identify molecular signatures associated with favorable metabolic safety profiles [4].

Pro-Cognitive Agent Discovery and Mechanisms

Incorporate zicronapine succinate into drug discovery cascades aimed at identifying novel pro-cognitive agents for schizophrenia and related disorders. Its robust pro-cognitive effects in preclinical models, a feature not universally shared by other antipsychotics, make it a valuable positive control and a tool to investigate the neurobiological substrates of cognitive enhancement, including the roles of D1, D2, and 5-HT2A receptor modulation [5].

Application
Selection Property
Validation Focus
D1 receptor signaling studies
Selective D1 receptor binding profile
D1‑mediated pathway engagement
Schizophrenia model endpoint studies
Comparator antipsychotic endpoint profile
PANSS‑related endpoint and tolerability comparison
Metabolic dysfunction assay development
Metabolic parameter modulation profile
Comparative metabolic endpoint validation
Pro‑cognitive agent screening
Preclinical pro‑cognitive signature
Cognition‑enhancement pathway validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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